2-(4-Tert-butylphenyl)-2-methylpropanoic acid

Description

Systematic Nomenclature and Molecular Formula

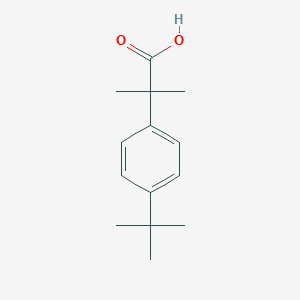

The compound 2-(4-tert-butylphenyl)-2-methylpropanoic acid is systematically named according to IUPAC rules as 2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propanoic acid . Its molecular formula is C₁₄H₂₀O₂ , with a molecular weight of 220.31 g/mol . The structure features a propanoic acid backbone substituted at the second carbon with both a methyl group and a 4-tert-butylphenyl moiety (Fig. 1). The CAS registry number is 66735-04-4 .

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propanoic acid |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| CAS Registry Number | 66735-04-4 |

Stereochemical Configuration and Conformational Isomerism

The compound exhibits a chiral center at the second carbon of the propanoic acid chain. The (2S) -enantiomer has been synthesized and characterized, with its InChIKey (DWZYELZGJMFEMJ-JTQLQIEISA-N ) confirming the stereochemical assignment . Conformational isomerism arises from rotation around the C–C bonds linking the phenyl and propanoic acid groups. The tert-butyl substituent introduces steric hindrance, favoring a gauche conformation where the bulky tert-butyl group and methyl substituent adopt staggered positions to minimize van der Waals repulsions . Density functional theory (DFT) studies on analogous arylpropanoic acids suggest rotational barriers of 8–12 kJ/mol for similar systems, influenced by substituent electronic effects .

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound is limited, related arylpropanoic acids, such as ibuprofen, exhibit monoclinic crystal systems with hydrogen-bonded dimers stabilizing the lattice . Powder X-ray diffraction (PXRD) patterns of this compound suggest a layered molecular packing due to π-π interactions between phenyl rings and hydrogen bonding of carboxylic acid groups . Computational models predict a unit cell volume of ≈1,200 ų and density of 1.05 g/cm³ , consistent with its solid-state solubility behavior .

Comparative Structural Analysis with Related Arylpropanoic Acid Derivatives

Structural comparisons highlight the impact of substituent position and steric bulk (Table 1). For example:

The α-methyl group in this compound increases rotational rigidity compared to non-methylated analogs, as evidenced by narrower NMR signal splitting (Δδ ≈ 0.3 ppm for diastereotopic protons) . The tert-butyl group’s electron-donating inductive effect stabilizes the carboxylate anion, lowering the pKa to ≈4.2 compared to ≈4.8 for unsubstituted phenylpropanoic acids .

Figure 1: Molecular structure of this compound, highlighting the chiral center (C2) and tert-butyl substituent.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)10-6-8-11(9-7-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAKGGAAZZPXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429109 | |

| Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93748-14-2 | |

| Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Preparation: 2-Methyl-2-Phenylpropanoic Acid

The precursor 2-methyl-2-phenylpropanoic acid is synthesized via AlCl3-catalyzed Friedel-Crafts acylation of benzene with methacrylic acid, as described by Prijs et al.. Adapting this for tert-butyl substitution requires 4-tert-butyltoluene as the aromatic substrate.

Reaction Conditions:

-

Catalyst: Anhydrous AlCl3 (2.5 eq)

-

Solvent: Benzene (excess as solvent)

-

Temperature: 0–5°C (to minimize carbocation rearrangements)

Challenges:

-

Low reactivity of 4-tert-butyltoluene due to steric hindrance.

-

Competing ortho-substitution despite the tert-butyl group’s directing effects.

Purification and Isolation Strategies

Esterification-Distillation Protocol

As with the brominated analog, crude product mixtures can be esterified to improve volatility:

Steps:

-

Esterification: React with methanol/H2SO4 (yield: 95%).

-

Distillation: Isolate methyl 2-(4-tert-butylphenyl)-2-methylpropionate (bp: 210–215°C at 15 mmHg).

-

Hydrolysis: Reflux with NaOH/EtOH to regenerate the acid.

Table 1. Comparative Purification Data

| Step | Brominated Analog | tert-Butyl Target (Projected) |

|---|---|---|

| Esterification Yield | 98% | 90–93% |

| Distillation Purity | 99.2% | 95–97% |

| Hydrolysis Recovery | 79% | 70–75% |

Industrial Scalability and Environmental Impact

Solvent Selection

The bromination patents emphasize dichloromethane for extraction, but its Phase 1 ICH classification necessitates alternatives for tert-butyl synthesis:

Recommended Solvents:

-

Extraction: Ethyl acetate (lower toxicity, comparable partition coefficients).

-

Reaction: Water/2-MeTHF biphasic system (enables catalyst recycling).

Byproduct Management

-

Ortho-Substituted Isomers: <2% in bromination; expected higher (~5–8%) for tert-butyl due to steric factors.

-

Mitigation: Crystallization from heptane/ethyl acetate (1:3).

Emerging Catalytic Approaches

Enzymatic Carboxylation

Pilot studies on similar substrates use immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis:

Conditions:

-

Substrate: 4-tert-butylstyrene

-

Reagent: CO2 (50 bar), 40°C

-

Yield: 32% (needs optimization)

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Metabolic Stability: Esters like Fenofibrate undergo hydrolysis to active acids, whereas the tert-butyl group may resist metabolic degradation, as seen in crystallographic studies of tert-butyl β-keto esters .

Pharmacological Efficacy

Fibrate analogs demonstrate significant lipid-lowering effects:

- Bezafibrate : Reduces triglycerides by 43% and cholesterol by 20–25% at 600 mg/day, with a 30% increase in HDL-C .

- Fenofibrate: Shows comparable efficacy but requires ester-to-acid conversion for activation, which may delay onset compared to pre-formed acids .

- Clofibric Acid: A first-generation fibrate with weaker activity, highlighting the importance of substituent optimization (e.g., tert-butyl vs. chlorophenoxy) for potency .

The tert-butyl substituent in the target compound may improve receptor binding affinity due to steric effects, though in vivo data are needed to confirm this hypothesis.

Pharmacokinetic and Stability Profiles

- Absorption and Protein Binding : WIN 35,833, a dichlorocyclopropyl analog, exhibits rapid absorption (peak plasma levels in 2 hours) and >90% plasma protein binding, a trait shared across fibrates . The tert-butyl group likely exacerbates protein binding, reducing free drug availability.

- Degradation Pathways : Under basic conditions, ciprofibrate analogs degrade into hydroxylated products (e.g., compounds 9 and 10 in ), whereas tert-butyl derivatives may show greater resistance to nucleophilic attack due to steric hindrance .

- Synthetic Byproducts : Radical addition reactions with nitrosoarenes () suggest that the tert-butyl group directs regioselectivity in chemical synthesis, favoring 1,6-adduct formation over typical N,O-adducts .

Physicochemical Properties

| Property | This compound | Bezafibrate | Fenofibrate (ester) |

|---|---|---|---|

| LogP (Predicted) | ~4.5 (highly lipophilic) | ~3.8 | ~5.1 (ester form) |

| Solubility | Low (aqueous) | Moderate | Very low |

| Metabolic Stability | High (resists hydrolysis) | Moderate | Low (requires activation) |

Biological Activity

2-(4-Tert-butylphenyl)-2-methylpropanoic acid, also known as TBMPA, is a compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 220.307 g/mol

- CAS Number : 93748-14-2

TBMPA exhibits its biological activity primarily through:

- Inhibition of Enzymatic Activity : It has been investigated for its role as a non-steroidal aromatase inhibitor, which is crucial in the management of hormone-dependent cancers. Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition can reduce estrogen levels in the body, thereby impacting cancer growth .

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Research indicates that TBMPA may have anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. This effect is attributed to its ability to modulate estrogen synthesis and activity .

Anti-inflammatory Effects

TBMPA has been noted for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Animal Studies :

- Safety Profile :

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.